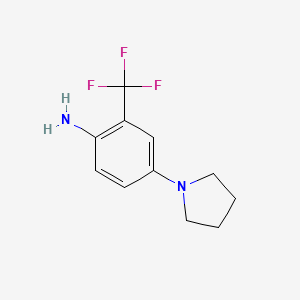

4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline

Descripción general

Descripción

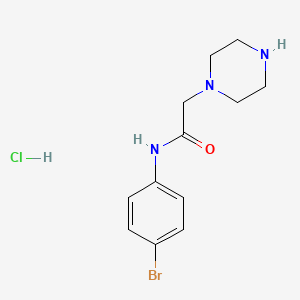

“4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline” is a compound that contains a pyrrolidine ring, a trifluoromethyl group, and an aniline group . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry . The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. Aniline is an organic compound with the formula C6H5NH2, consisting of a phenyl group attached to an amino group.

Molecular Structure Analysis

The molecular structure of “4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline” would consist of a pyrrolidine ring attached to an aniline group at the 4-position and a trifluoromethyl group at the 2-position. The exact structure would depend on the stereochemistry of the molecule .Chemical Reactions Analysis

The chemical reactions involving “4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline” would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including ring-opening reactions, substitutions, and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline” would depend on its specific structure. Factors that could influence its properties include the presence of the pyrrolidine ring, the trifluoromethyl group, and the aniline group .Aplicaciones Científicas De Investigación

Molecular Docking and QSAR Studies

Research on derivatives similar to 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline, such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and others, has been conducted to understand their role as c-Met kinase inhibitors. Docking studies have helped in analyzing molecular features contributing to high inhibitory activity. The use of quantitative structure–activity relationship (QSAR) methods, including Comparative Molecular Similarity Analysis (CoMSIA) and Multiple Linear Regression (MLR), has provided insights into the orientations and active conformations of these inhibitors, suggesting their potential applications in therapeutic interventions (Caballero et al., 2011).

Crystal Structure and DFT Studies

The crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline has been investigated, revealing insights into its molecular geometry and intermolecular interactions. Density Functional Theory (DFT) calculations aligned with experimental findings, aiding in the understanding of the material's properties and its potential applications in designing new molecules with desired physical and chemical characteristics (Krishnan et al., 2021).

Comparative Study of Polyaniline and Polypyrrole

In the field of conducting polymers, a comparative study between aniline and pyrrole oxidation has been conducted, showing differences in their oxidation processes and resulting conductivities. Such research highlights the potential of these materials in electronic and optoelectronic applications, with specific attention to the optimization of synthesis conditions for enhanced performance (Blinova et al., 2007).

Synthesis and Reactivity of Complexes

The synthesis and structural characterization of silver(I)-pyridinyl Schiff base complexes have been explored, including their reactivity in the ring-opening polymerization of ε-caprolactone. This work demonstrates the utility of these complexes in catalysis, offering pathways to synthesize polymers with potential applications ranging from biomedical to industrial sectors (Njogu et al., 2017).

Fluorinated Anion Receptors

Studies on fluorinated calix[4]pyrrole and dipyrrolylquinoxaline have shown these compounds act as neutral anion receptors with significantly enhanced affinities and selectivities towards certain anions. Such properties are crucial for the development of sensors and devices aimed at specific anion detection in environmental and biological contexts (Anzenbacher et al., 2000).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-pyrrolidin-1-yl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2/c12-11(13,14)9-7-8(3-4-10(9)15)16-5-1-2-6-16/h3-4,7H,1-2,5-6,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKPAONDJVLHIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methyl-5-nitroimidazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2759992.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine](/img/structure/B2759993.png)

![tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate](/img/structure/B2759998.png)

![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-[(3-chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2759999.png)

![3-chlorobicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2760000.png)

![4-[(1R)-1-Hydroxyethyl]-2-nitrophenol](/img/structure/B2760003.png)

![N-cyclopentyl-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B2760006.png)

![2-(4-Fluorophenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2760007.png)

![4-[6-[(4-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2760009.png)

![N-(2-chlorobenzyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2760015.png)